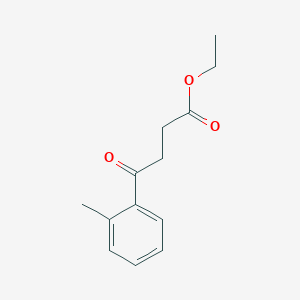

Ethyl 4-(2-methylphenyl)-4-oxobutyrate

Description

Ethyl 4-(2-methylphenyl)-4-oxobutyrate (C₁₃H₁₆O₃, MW 220.27 g/mol) is an ester derivative featuring a 2-methylphenyl (ortho-tolyl) substituent at the 4-oxobutyrate position. This compound belongs to a broader class of γ-keto esters, which are pivotal intermediates in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

ethyl 4-(2-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)9-8-12(14)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMTULZWQMOMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645542 | |

| Record name | Ethyl 4-(2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79034-93-8 | |

| Record name | Ethyl 4-(2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methylphenyl)-4-oxobutyrate can be achieved through several synthetic routes. One common method involves the esterification of 4-(2-methylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the Claisen condensation of ethyl acetate with 2-methylbenzaldehyde, followed by acid-catalyzed hydrolysis and subsequent esterification. This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(2-methylphenyl)-4-oxobutyrate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methylphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, halogenation with bromine in the presence of a Lewis acid catalyst, and sulfonation with concentrated sulfuric acid.

Major Products Formed

Oxidation: Formation of 4-(2-methylphenyl)-4-oxobutyric acid or 2-methylbenzaldehyde.

Reduction: Formation of 4-(2-methylphenyl)-4-hydroxybutyrate.

Substitution: Formation of nitro, halo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 4-(2-methylphenyl)-4-oxobutyrate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential intermediate in the synthesis of drug candidates with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methylphenyl)-4-oxobutyrate is largely dependent on its chemical structure and the specific context in which it is used. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the ester and ketone functional groups allows for potential interactions with nucleophilic and electrophilic sites within biological macromolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Ethyl 4-(2-methylphenyl)-4-oxobutyrate is one of many derivatives with aryl substituents at the 4-oxobutyrate position. Key analogs include halogenated, methoxylated, and multi-substituted variants. Below is a comparative analysis of their properties:

Table 1: Comparative Data for Ethyl 4-Aryl-4-oxobutyrate Derivatives

Key Observations:

- Electronic Effects : Halogenated derivatives (e.g., 3-fluoro, 2,4-difluoro) exhibit increased molecular weight and polarity due to electron-withdrawing groups, which may enhance stability in reactions .

- Density and Boiling Points: The 2,4-difluoro derivative has a higher density (1.217 g/cm³) and boiling point (329.9°C) compared to non-halogenated analogs, reflecting stronger intermolecular forces .

Biological Activity

Ethyl 4-(2-methylphenyl)-4-oxobutyrate (C13H16O3) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

Ethyl 4-(2-methylphenyl)-4-oxobutyrate features a ketone and an ester functional group , contributing to its reactivity and biological activity. The presence of the 2-methylphenyl group (tolyl) enhances its chemical properties, making it a candidate for further investigation in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.27 g/mol |

| Functional Groups | Ketone, Ester |

The biological activity of Ethyl 4-(2-methylphenyl)-4-oxobutyrate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing the active component that may interact with biological pathways. This interaction can modulate enzyme activity, influence cellular signaling, and potentially lead to therapeutic effects.

Biological Activities

Research indicates that Ethyl 4-(2-methylphenyl)-4-oxobutyrate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.

- Anticancer Properties : Investigations have shown promising results in inhibiting cancer cell growth, particularly in models involving Ehrlich Ascites Carcinoma (EAC) cells.

- Enzyme Interaction : The compound may serve as a substrate or inhibitor for specific enzymes involved in metabolic processes.

Antitumor Activity Study

A notable study evaluated the antitumor effects of Ethyl 4-(2-methylphenyl)-4-oxobutyrate on EAC cells in female mice. The findings demonstrated that:

- Tumor Cell Viability : Treatment with the compound resulted in a significant reduction in tumor cell viability by 100% compared to control groups.

- Mechanism of Action : The study utilized molecular docking techniques to predict binding interactions between the compound and cancer-related receptors, revealing strong affinity and potential for therapeutic application.

- Histopathological Analysis : Examination of liver and kidney tissues post-treatment indicated no adverse effects, suggesting a favorable safety profile for further development.

Antimicrobial Activity Assessment

Research conducted on the antimicrobial efficacy of Ethyl 4-(2-methylphenyl)-4-oxobutyrate revealed:

- Inhibition Concentration : The compound showed effective inhibition against common bacterial strains at concentrations as low as 256 µg/mL.

- Comparison with Standards : Its antimicrobial activity was compared with standard antibiotics, indicating comparable effectiveness against certain pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.